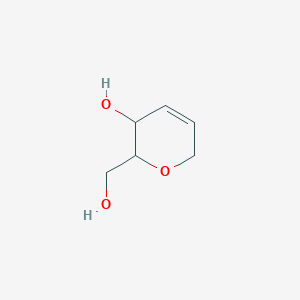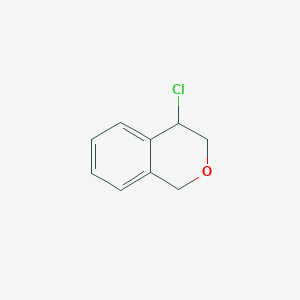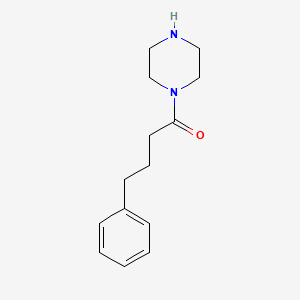
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid is a heterocyclic compound featuring a four-membered azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-4-carboxymethylazetidine with a suitable dehydrating agent to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carbonyl group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidinones with various functional groups.
科学研究应用
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
作用机制
The mechanism by which 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The azetidinone ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzymatic functions, leading to various biological effects .
相似化合物的比较
4-Methyl-4-carboxymethylazetidine: A precursor in the synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid.
Azetidin-2-one: A structurally similar compound with different substituents on the azetidinone ring.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-6(3-5(9)10)2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10) |
InChI 键 |
WPMYHOHNOIPQCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N1)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)

![8-Fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8706820.png)







![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)
